5- vs. 6-Position Regiochemical Specificity
The regiochemistry of the fluoroethoxy substitution on the pyridine ring is a primary differentiator. 5-(2-Fluoro-ethoxy)-nicotinic acid places this group at the 5-position, whereas its common analog, 6-(2-fluoroethoxy)nicotinic acid (CAS: 1394023-51-8), places it at the 6-position . This positional isomerism is known to significantly alter receptor binding characteristics and metabolic pathways in nicotinic acid derivatives [1]. While head-to-head quantitative data for these specific isomers is limited in public literature, class-level inference from related nicotinic receptor compounds demonstrates that such regiochemical changes can alter binding affinity (Ki) by orders of magnitude and impact functional selectivity [1].
| Evidence Dimension | Regiochemistry (positional isomerism) |
|---|---|
| Target Compound Data | Fluoroethoxy group at the 5-position |
| Comparator Or Baseline | 6-(2-fluoroethoxy)nicotinic acid (CAS: 1394023-51-8); Fluoroethoxy group at the 6-position |
| Quantified Difference | Not available for this specific pair; class-level inference suggests significant differences in binding affinity and selectivity based on substitution pattern [1]. |
| Conditions | Inferred from assays on nicotinic receptor subtypes in synaptic membrane fractions and cell lines. |
Why This Matters
For medicinal chemists conducting SAR studies, the specific regioisomer is a critical determinant of target engagement and off-target effects, making procurement of the exact 5-position isomer essential for reproducible research.
- [1] BindingDB. (n.d.). Assay in Summary_ki: CHEMBL_142742 (CHEMBL751478). Agonist functional potency on recombinant human alpha4-beta2 nAChR cell lines. View Source
